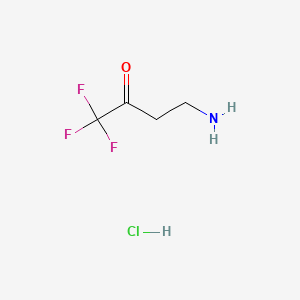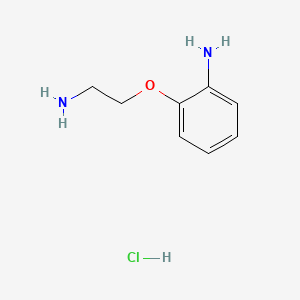
2-(2-aminoethoxy)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-aminoethoxy)aniline hydrochloride is a versatile chemical compound used in various scientific research fields. It is known for its unique properties and reactivity, making it valuable in pharmaceuticals, organic synthesis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-aminoethoxy)aniline hydrochloride involves several steps. One common method includes the reaction of aniline with ethylene oxide to form 2-(2-aminoethoxy)aniline, which is then converted to its hydrochloride salt by reacting with hydrochloric acid . Another method involves the use of compounds A0 and Bn 2 NH as raw materials, followed by oxidation and hydrogenation steps to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while ensuring safety and cost-effectiveness. These methods often involve the use of mild reaction conditions and safe, controllable processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-aminoethoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced to form different derivatives.
Substitution: The amino and ethoxy groups can participate in substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens and alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield various amine derivatives .
Applications De Recherche Scientifique
2-(2-aminoethoxy)aniline hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various compounds.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-aminoethoxy)aniline hydrochloride involves its interaction with molecular targets and pathways. The compound’s amino and ethoxy groups allow it to participate in various biochemical reactions, making it useful in the synthesis of complex molecules. Its reactivity with different functional groups enables it to modify biological molecules and influence their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-aminoethoxy)ethanol
- 2-(2-(2-aminoethoxy)ethoxy)acetic acid
- Aniline derivatives
Uniqueness
2-(2-aminoethoxy)aniline hydrochloride stands out due to its unique combination of amino and ethoxy groups, which provide distinct reactivity and versatility in various applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of scientific research and industrial applications .
Propriétés
IUPAC Name |
2-(2-aminoethoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c9-5-6-11-8-4-2-1-3-7(8)10;/h1-4H,5-6,9-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZLAWMFYDHXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{1-[(2-methoxyphenyl)methyl]piperidin-4-yl}methanamine dihydrochloride](/img/structure/B6608741.png)
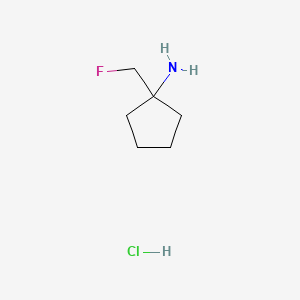
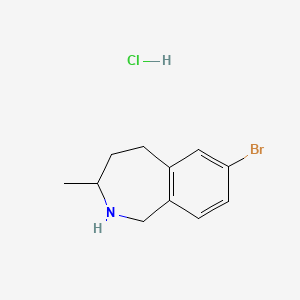
![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid](/img/structure/B6608771.png)
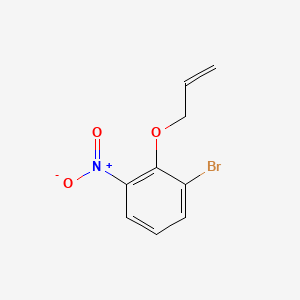
![tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride](/img/structure/B6608798.png)

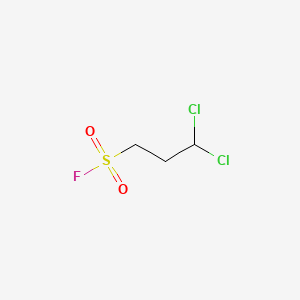
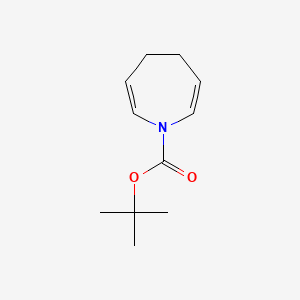
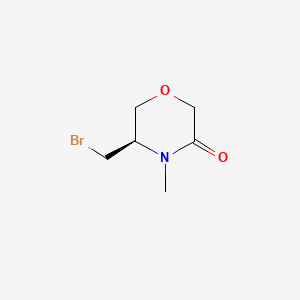
![tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate](/img/structure/B6608843.png)
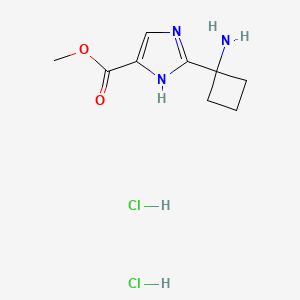
![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B6608850.png)
